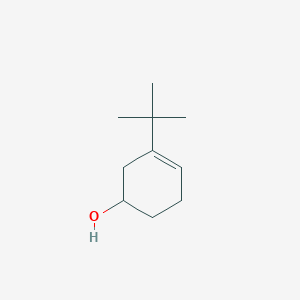

3-tert-Butylcyclohex-3-en-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

140837-17-8 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

3-tert-butylcyclohex-3-en-1-ol |

InChI |

InChI=1S/C10H18O/c1-10(2,3)8-5-4-6-9(11)7-8/h5,9,11H,4,6-7H2,1-3H3 |

InChI Key |

KMQBHWVZJAYESM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CCCC(C1)O |

Origin of Product |

United States |

Chemical Reactivity, Mechanistic Studies, and Transformations of 3 Tert Butylcyclohex 3 En 1 Ol

Reactions at the Allylic Alcohol Moiety

The hydroxyl group and its adjacent double bond constitute an allylic alcohol system, a versatile functional group known for directed reactions, oxidation, and various functional group interconversions. thieme-connect.de

The allylic position in 3-tert-butylcyclohex-3-en-1-ol is susceptible to oxidation, which can lead to the formation of corresponding enones or rearranged products. Metal-catalyzed oxidations are a powerful method for functionalizing C-H bonds adjacent to a double bond. liverpool.ac.uk For instance, oxidation with reagents like manganese dioxide (MnO₂) or chromium-based reagents would be expected to convert the secondary alcohol to the corresponding α,β-unsaturated ketone, 3-tert-butylcyclohex-2-en-1-one.

The formation of allylic hydroperoxides is another key transformation. This can be achieved through reaction with singlet oxygen, often generated photochemically, in a process known as the Schenck ene reaction. For this compound, this would likely lead to the formation of a hydroperoxide at the C-5 position. These allylic hydroperoxides are versatile intermediates themselves. tandfonline.comthieme-connect.de For example, terpene-derived allylic hydroperoxides have been shown to be effective cleaving agents for α-dicarbonyl compounds. tandfonline.com

Pericyclic reactions represent a class of concerted rearrangements that can be accessed from derivatives of the allylic alcohol. kashanu.ac.irmangaldaicollege.org A notable example is the tandfonline.comwikipedia.org-sigmatropic rearrangement. While not a direct reaction of the alcohol, it can be readily derivatized (e.g., by reaction with a sulfenyl chloride to form an allylic sulfoxide) to create a substrate for such a rearrangement. A thermal tandfonline.comwikipedia.org-rearrangement of the corresponding allylic sulfoxide (B87167) would result in a rearranged sulfenate ester, which upon hydrolysis would yield a different allylic alcohol.

Table 1: Representative Oxidation Reactions of Allylic Alcohols

| Oxidizing Agent | Product Type | Comments |

|---|---|---|

| MnO₂, PCC, PDC | α,β-Unsaturated Ketone | Standard oxidation of a secondary allylic alcohol. |

| ¹O₂ (Singlet Oxygen) | Allylic Hydroperoxide | Ene reaction mechanism. tandfonline.com |

| SeO₂ / t-BuOOH | α,β-Unsaturated Ketone or Allylic Alcohol | Riley oxidation; regioselectivity can be an issue. thieme-connect.de |

The hydroxyl group of an allylic alcohol can direct the stereochemical outcome of reactions on the adjacent double bond. thieme-connect.de In the case of aziridination, the goal is to form a three-membered ring containing a nitrogen atom. Research has shown that the aziridination of cyclic allylic alcohols can proceed with high stereoselectivity. researchgate.net

For example, using reagents like chloramine-T in the presence of a catalyst, or N-acetoxyaminoquinazolones, the reaction is often directed by hydrogen bonding between the substrate's hydroxyl group and the nitrogen reagent. researchgate.netrsc.org This interaction favors the delivery of the nitrogen atom to the same face of the double bond as the hydroxyl group, resulting in a syn-diastereomer. For this compound, this would lead to the formation of an aziridine (B145994) ring that is cis to the hydroxyl group. This contrasts with epoxidation reactions, where syn-direction is also common, but aziridination can offer different reactivity and access to nitrogen-containing building blocks. rsc.org

The hydroxyl group of this compound can be readily converted into other functional groups, a cornerstone of synthetic strategy. kashanu.ac.ir

Esterification: This is a fundamental derivatization. The alcohol can be reacted with an acyl chloride or anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) to form the corresponding ester. Alternatively, Fischer esterification with a carboxylic acid under acidic catalysis provides another route. These esters can serve as protecting groups or as intermediates for further transformations.

Other Interconversions:

Ether Formation: Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide, would yield the corresponding ether.

Conversion to a Leaving Group: The alcohol can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively, in the presence of a base. This transforms the inert hydroxyl group into a reactive site for nucleophilic substitution reactions.

Conversion to Halides: Reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would convert the alcohol to the corresponding allylic chloride or bromide.

Stereoselective Aziridination

Reactions Involving the Cyclohexene (B86901) Double Bond

The trisubstituted double bond in this compound is a site of unsaturation, making it reactive towards additions and cycloadditions.

Electrophilic Additions: The double bond will readily undergo electrophilic addition. A classic example is bromination. The reaction of this compound with molecular bromine (Br₂) would proceed via a cyclic bromonium ion intermediate. sci-hub.se The subsequent nucleophilic attack by a bromide ion would occur from the face opposite the bromonium ion bridge, leading to a trans-dibromo product. The regiochemistry and stereochemistry of the final product can be influenced by the existing stereocenter at C-1. In some cases, intramolecular reaction by the hydroxyl group can lead to the formation of cyclic ethers. Using N-Bromosuccinimide (NBS) under radical conditions can favor allylic bromination at the C-5 position instead of addition across the double bond. vedantu.com

Cycloadditions: The double bond can act as a dienophile in a Diels-Alder reaction, a powerful tool for forming six-membered rings. wikipedia.orgmasterorganicchemistry.com This [4+2] cycloaddition would involve reacting this compound with a conjugated diene (e.g., 1,3-butadiene). ebsco.com The reaction is concerted and its rate is enhanced by electron-withdrawing groups on the dienophile, although the alkyl and hydroxyl groups in this substrate are generally considered neutral to weakly donating. masterorganicchemistry.com The reaction would yield a bicyclic adduct with specific stereochemistry dictated by the endo rule and the approach of the diene to the dienophile.

Table 2: Representative Reactions at the Cyclohexene Double Bond

| Reaction Type | Reagent(s) | Expected Product | Mechanism |

|---|---|---|---|

| Electrophilic Bromination | Br₂ | Dibromoalkane | Formation of a bromonium ion intermediate. sci-hub.se |

| Allylic Bromination | NBS, light/peroxide | 5-Bromo-3-tert-butylcyclohex-3-en-1-ol | Radical chain mechanism. vedantu.com |

| Diels-Alder Cycloaddition | 1,3-Butadiene | Bicyclo[2.2.2]octene derivative | [4+2] concerted pericyclic reaction. wikipedia.org |

Positional isomerization involves the migration of the double bond from the C3-C4 position to another location in the ring, such as the C2-C3 or C1-C2 position.

A direct, uncatalyzed thermal tandfonline.comrsc.org-hydrogen shift is a sigmatropic rearrangement that is thermally forbidden by the Woodward-Hoffmann rules for a suprafacial pathway, and a required antarafacial shift is geometrically impossible for a six-membered ring. wikipedia.orgurbanpro.com Therefore, this mechanism is highly unlikely to occur.

However, isomerization can be readily achieved under catalytic conditions:

Acid-Catalyzed Isomerization: Treatment with a strong acid can lead to protonation of the double bond to form a tertiary carbocation at C-3. A subsequent deprotonation from an adjacent carbon (C-2 or C-5) can lead to the formation of a thermodynamically more stable, isomerized alkene.

Base-Catalyzed Isomerization: While less common for simple alkenes, a strong base could potentially abstract a proton from the C-5 position (allylic to the double bond) to generate a delocalized allylic carbanion. Reprotonation at the C-3 position would result in a shift of the double bond.

Transition Metal-Catalyzed Isomerization: Many transition metal complexes, particularly those of palladium, rhodium, and ruthenium, are known to catalyze the isomerization of olefins. acs.org The mechanism often involves the formation of a metal-hydride species which adds to the double bond and is then eliminated, or via the formation of a π-allyl complex, effectively "walking" the double bond along the carbon chain to a more stable position. escholarship.org

C(sp³)–H Bond Oxygenation by Dioxiranes

Dioxiranes are potent, metal-free oxidizing agents known for their ability to epoxidize alkenes and oxidize various other functionalities, including the insertion of oxygen into C-H bonds. wikipedia.org The reactivity of C-H bonds towards dioxiranes generally follows the order: allylic > benzylic > tertiary > secondary > primary. wikipedia.org In the case of allylic alcohols like this compound, the presence of the hydroxyl group and the double bond introduces elements of chemoselectivity and stereoselectivity.

Research on various cyclic and acyclic allylic alcohols has demonstrated that the oxidation with dioxiranes, such as dimethyldioxirane (B1199080) (DMD) and the more reactive methyl(trifluoromethyl)dioxirane (B1250162) (TFD), can lead to either epoxidation of the double bond or oxidation of the C-H bond. researchgate.netiupac.org For many allylic alcohols, epoxidation is the more facile pathway. wikipedia.org However, steric hindrance around the double bond can shift the selectivity towards C-H oxidation. wikipedia.org

In the context of this compound, the bulky tert-butyl group significantly influences the accessibility of the double bond and the neighboring C-H bonds. Studies on related systems suggest that the reaction with dioxiranes can be highly regioselective and diastereoselective. researchgate.net For instance, the oxidation of conformationally rigid allylic alcohols with dimethyldioxirane often proceeds with anti stereoselectivity. iupac.org The reaction of this compound with a dioxirane (B86890) like TFD would be expected to favor oxidation at the allylic C-H bonds, potentially leading to the formation of a ketone or further oxidized products, though chemoselective epoxidation without the formation of enones has been observed with TFD for certain allylic alcohols. researchgate.net The presence of the tert-butyl group could also influence the conformational preference of the cyclohexene ring, thereby affecting which C-H bonds are most accessible for oxidation. rsc.org

The mechanism of C-H oxygenation by dioxiranes is generally believed to proceed via a concerted oxygen insertion, which accounts for the observed retention of configuration in the oxidation of chiral alkanes. wikipedia.org However, recent studies on the dioxirane-mediated oxygenation of hydrocarbons with cyclopropane (B1198618) moieties have provided evidence for the involvement of radical and cationic intermediates, suggesting that electron transfer pathways can also be operative. nih.govacs.org

Advanced Mechanistic Elucidations

Investigations of Reaction Intermediates (e.g., Carbenium Ions, Radicals)

The reactions of this compound and related structures can proceed through various reactive intermediates, including carbenium ions and radicals, depending on the reaction conditions.

Carbenium Ions: Carbenium ions, which are positively charged species with a trivalent carbon atom, are common intermediates in acid-catalyzed reactions. wikipedia.org In the context of this compound, protonation of the hydroxyl group followed by loss of water can generate a secondary carbenium ion. This intermediate can then undergo rearrangement to a more stable tertiary carbenium ion, or it can be trapped by a nucleophile. wikipedia.org For example, the acid-catalyzed cyclization of related 1,5-dienes often involves the formation of cyclic products through carbenium ion intermediates. caltech.edu The stability of carbenium ions is a key factor, with tertiary ions being more stable than secondary ones. wikipedia.org The presence of a bulky tert-butyl group can influence the formation and subsequent reactions of these carbocations. acs.org In some cases, the formation of carbenium ions is a key step in Friedel-Crafts alkylation reactions. acs.org

Radicals: Radical intermediates are species with unpaired electrons and are often involved in reactions initiated by light or radical initiators. In the context of C(sp³)–H bond oxygenation by dioxiranes, while a concerted mechanism is often proposed, evidence for radical intermediates has emerged. wikipedia.orgnih.gov Studies involving the oxidation of hydrocarbons containing cyclopropane rings by dioxiranes have shown the formation of rearranged products, which strongly suggests the involvement of cationic intermediates formed from initial radical species. nih.govacs.org Specifically, a hydrogen atom transfer (HAT) from the substrate to the dioxirane can generate a carbon-centered radical. acs.org This radical can then be further oxidized to a carbocation, leading to rearranged products, or it can be trapped to form the hydroxylated product. acs.org The detection of such rearranged products provides compelling evidence for the operation of electron transfer (ET) pathways in these oxidations. nih.gov

Acid-Catalyzed Cyclization Mechanisms

Acid-catalyzed cyclization is a powerful method for the construction of cyclic systems. For unsaturated alcohols like this compound, acid treatment can initiate a cascade of reactions leading to complex polycyclic structures. The mechanism typically begins with the protonation of the hydroxyl group, converting it into a good leaving group (water). Departure of water generates a carbenium ion. nih.gov

In the case of this compound, the initially formed secondary carbenium ion can be attacked intramolecularly by the double bond to form a new ring. The regiochemistry and stereochemistry of this cyclization are governed by several factors, including the stability of the resulting carbocation and the stereoelectronic requirements of the cyclization transition state. For instance, the acid-catalyzed cyclization of pseudoionone (B86502) to β-ionone proceeds through a tertiary carbenium ion intermediate formed after protonation of the double bond. nih.govmdpi.com

Studies on the acid-catalyzed reactions of related 1,5-epoxyolefins have shown that the major products are often cyclic, with the formation of both six-membered and five-membered rings being possible. caltech.edu The preference for a particular ring size is influenced by both steric and electronic factors. caltech.edu The presence of the bulky tert-butyl group in this compound would be expected to exert a significant steric influence on the cyclization pathway, potentially favoring the formation of specific isomers.

Role of Hydrogen Bonding in Stereocontrol of Reactions

Hydrogen bonding can play a crucial role in directing the stereochemical outcome of reactions involving molecules that contain both a hydrogen bond donor (like a hydroxyl group) and a reactive site. In the case of this compound, the hydroxyl group can form intramolecular or intermolecular hydrogen bonds, which can influence the conformation of the molecule and the accessibility of the reagent to the different faces of the double bond or C-H bonds.

This directing effect is well-documented in the epoxidation of allylic alcohols. For example, in the epoxidation of acyclic allylic alcohols with dioxiranes, intramolecular hydrogen bonding in nonpolar solvents can favor attack on one face of the double bond, leading to high diastereoselectivity. researchgate.net In protic solvents, intermolecular hydrogen bonding with the solvent can compete, sometimes leading to a different stereochemical outcome. researchgate.net

Similarly, in aziridination reactions of chiral allylic alcohols, hydrogen bonding has been shown to be a key element for stereocontrol. researchgate.net By carefully choosing the reaction conditions and reagents, it is possible to achieve high levels of diastereoselectivity, with hydrogen bonding directing the reagent to one face of the alkene. researchgate.net The concept of using hydrogen bonding to control selectivity has been extended to various other transformations, including transition-metal-catalyzed reactions and photochemical processes. acs.org For this compound, the interplay between the steric bulk of the tert-butyl group and the directing effect of the hydroxyl group via hydrogen bonding would be a critical determinant of the stereochemical course of its reactions.

Stereochemical and Conformational Analysis of 3 Tert Butylcyclohex 3 En 1 Ol

Diastereoisomerism and Enantiomerism in Cyclohexenols

The presence of multiple stereocenters and the constrained nature of the cyclohexene (B86901) ring in 3-tert-butylcyclohex-3-en-1-ol lead to the existence of various stereoisomers. The carbon atom bearing the hydroxyl group (C-1) and the carbon atom to which the tert-butyl group is attached (C-3), if it were chiral, would be the primary sources of stereoisomerism. However, in this compound, C-3 is not a stereocenter. The key stereocenter is C-1.

Enantiomers: Due to the chiral center at C-1, this compound exists as a pair of enantiomers: (R)-3-tert-butylcyclohex-3-en-1-ol and (S)-3-tert-butylcyclohex-3-en-1-ol. These are non-superimposable mirror images of each other. uou.ac.in

Diastereomers: Diastereomers are stereoisomers that are not mirror images of each other. uou.ac.in In the context of substituted cyclohexenols, diastereomerism often arises when there are two or more stereocenters. For this compound itself, with only one primary stereocenter, the concept of diastereomerism becomes more relevant in its reactions or when additional substituents are present on the ring. For instance, the reaction of 2-methylcyclohexanone (B44802) with methyl magnesium bromide can produce four possible stereoisomeric products which exist as pairs of enantiomers and diastereomers. udel.edu

Conformational Preferences and Dynamics of the Cyclohexene Ring

The presence of a double bond in the cyclohexene ring imparts significant conformational constraints compared to cyclohexane (B81311). The four carbons of the double bond and the two adjacent carbons (C-2, C-3, C-4, C-5) tend to lie in a plane, forcing the remaining two carbons (C-1 and C-6) to be out of this plane. This leads to several possible conformations, with the most common being the "sofa" (or half-chair) and the "boat" (or skew-boat) conformations. libretexts.orgquora.com

The sofa conformation is generally the most stable for cyclohexene and its simple derivatives. In this conformation, four carbon atoms are coplanar, while the other two are displaced on the same side of the plane. libretexts.org The boat conformation of cyclohexene is less stable due to torsional strain from eclipsed hydrogen atoms and steric hindrance between the "flagpole" hydrogens. libretexts.org The twist-boat conformation can alleviate some of this strain. libretexts.orgsikhcom.net

For substituted cyclohexenes like this compound, the substituents' steric and electronic effects play a crucial role in determining the preferred conformation. The bulky tert-butyl group will strongly influence the conformational equilibrium to minimize steric interactions.

In cyclohexane systems, the conformational preference of a substituent is quantified by its A-value, which is the free energy difference between the axial and equatorial conformations. masterorganicchemistry.comwikipedia.org A larger A-value indicates a stronger preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions. masterorganicchemistry.comwikipedia.org The tert-butyl group has one of the largest A-values (approximately 4.9 kcal/mol), meaning it strongly disfavors the axial position in a chair conformation. masterorganicchemistry.commasterorganicchemistry.com This strong preference is often used to "lock" the conformation of a cyclohexane ring. masterorganicchemistry.com

However, the situation in cyclohexene is different. The geometry of the sofa and boat conformations alters the nature of the substituent positions. While the concept of axial and equatorial positions is still used, their spatial relationships and steric environments differ from those in a cyclohexane chair. The tert-butyl group at the C-3 position of this compound will adopt a pseudo-equatorial or pseudo-axial orientation. The large size of the tert-butyl group will drive the conformational equilibrium towards the form that minimizes steric strain. In some highly strained systems, a tert-butyl group can even be forced into an axial position. researchgate.net

| Substituent | A-Value (kcal/mol) |

|---|---|

| -H | 0 |

| -CH3 | 1.70 |

| -CH2CH3 | 1.75 |

| -CH(CH3)2 | 2.15 |

| -C(CH3)3 | ~5.0 |

| -OH | 0.87 |

| -Br | 0.43 |

Data sourced from multiple chemical resources. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com

The introduction of spirocyclic rings adjacent to a substituted carbon on a cyclohexane ring can dramatically alter conformational preferences. rsc.orgchemrxiv.org Research has shown that small spirocyclic rings, such as cyclopropane (B1198618) or epoxide, can shift the equilibrium towards the axial conformation for adjacent substituents. rsc.orgchemrxiv.org This effect is attributed to increased torsional strain in the equatorial position when a spirocycle is present. chemrxiv.org For bulky groups like isopropyl and tert-butyl, this can lead to a surprising preference for the axial position, resulting in negative A-values. rsc.orgchemrxiv.org While not directly a spirocycle, the principles governing these interactions highlight the nuanced balance of steric and torsional strains that dictate conformational stability in complex cyclic systems.

Conformational Analysis of the tert-Butyl Group's Influence, including Axial Preferences and A-values

Stereocontrol in Synthetic and Rearrangement Reactions

The stereochemical outcome of reactions involving this compound and related structures is highly dependent on the conformational preferences of the starting materials and transition states.

The synthesis of specific stereoisomers of substituted cyclohexenols often relies on diastereoselective and enantioselective methods.

Diastereoselective Reactions: In many cases, existing stereocenters in a molecule can direct the formation of new stereocenters. For example, the reduction of a ketone precursor to this compound can proceed with high diastereoselectivity, favoring the formation of either the cis or trans isomer depending on the reagents and reaction conditions. The bulky tert-butyl group can act as a stereodirecting group, blocking one face of the molecule and guiding the approach of the reagent to the opposite face.

Enantioselective Synthesis: The synthesis of a single enantiomer of this compound requires the use of chiral catalysts or reagents. thieme-connect.comthieme-connect.com Asymmetric synthesis strategies, such as the enantioselective reduction of a corresponding ketone or the kinetic resolution of a racemic mixture of the alcohol, can provide access to enantiomerically enriched products. polimi.itacs.org For instance, enzymatic resolutions are a powerful tool for separating enantiomers of cyclic allylic alcohols. polimi.it

Rearrangement reactions, such as the Ireland-Claisen rearrangement, can also be highly stereocontrolled. acs.orgacs.org The stereochemical outcome of such rearrangements is often dictated by the preference for a chair-like or boat-like transition state, which in turn is influenced by the steric demands of the substituents. acs.orgacs.org

Stereochemistry of Proton Transfer and Functionalization

The stereochemistry of reactions involving this compound is intricately linked to the conformational biases imposed by the tert-butyl group. This substituent, due to its large size, preferentially occupies an equatorial position to minimize steric strain, a principle quantified by the A-value. ethz.ch The A-value for a tert-butyl group is notably high, reflecting its strong preference for the equatorial orientation in a cyclohexane chair conformation. ethz.ch This preference dictates the facial selectivity of incoming reagents.

In proton transfer reactions, the approach of a proton source will be directed to the face of the molecule that is sterically more accessible. The conformational rigidity imparted by the tert-butyl group means that one face of the double bond and the hydroxyl-bearing carbon will be more shielded than the other.

Functionalization reactions, such as epoxidation, further illustrate the role of the directing hydroxyl group and the steric influence of the tert-butyl group. For instance, in the vanadium-catalyzed epoxidation of the structurally similar 5-tert-butylcyclohex-2-en-1-ols, a high degree of cis-stereoselectivity is observed for the isomer with a quasi-axial hydroxyl group. researchgate.net This suggests that the hydroxyl group directs the electrophilic oxidizing agent to the same face of the double bond. Conversely, for the quasi-equatorial alcohol, oxidation of the alcohol itself becomes a competing reaction. researchgate.net

The stereochemical outcome of nucleophilic additions to related cyclohexanone (B45756) systems is also heavily influenced by the conformation. The addition of a nucleophile, such as a cyanide ion, can occur from two different faces of the carbonyl group, potentially leading to two different stereoisomers. 182.160.97 The presence of a bulky substituent like a tert-butyl group would create a significant steric bias, favoring attack from the less hindered face.

Conformational Factors Governing Transition States

The transition state is a fleeting, high-energy arrangement of atoms that occurs during a chemical reaction. ucl.ac.uk Its conformation is a key determinant of the reaction's rate and stereochemical outcome. For reactions involving this compound, the bulky tert-butyl group plays a crucial role in dictating the geometry of the transition state.

In reactions such as β-elimination, the stereochemistry of the products is explained by analyzing the conformational factors within the transition states. researchgate.net The molecule will adopt a transition state conformation that minimizes steric interactions. For example, in the oxidation of 3-tert-butylcyclohexene with thallic sulfate, the formation of only trans-diols suggests a mechanism where the intermediate organothallium compound breaks down in a way that avoids an SN2-type substitution. researchgate.net

The preference for a substituent to be in an equatorial position in a cyclohexane ring is a well-established principle. wikipedia.org However, recent studies have shown that in certain systems, such as those with an adjacent spirocyclic ring, larger alkyl groups like isopropyl and tert-butyl can surprisingly prefer an axial position. rsc.org This is attributed to a combination of increased torsional strain and hyperconjugative effects. rsc.org While not directly applicable to this compound, this highlights the complex interplay of steric and electronic effects that can influence conformational preferences and, consequently, transition state geometries.

The table below summarizes the conformational preferences and their energetic implications for substituted cyclohexanes, which provides a foundational understanding for the behavior of molecules like this compound.

| Substituent | A-value (kcal/mol) | Preferred Conformation | Reference |

| Methyl | 1.7 | Equatorial | ethz.ch |

| tert-Butyl | ~5.5 | Equatorial | ethz.ch |

| Isopropyl (geminal to spirocyclopropane) | Exclusively Axial at -78°C | Axial | rsc.org |

| tert-Butyl (geminal to spirocyclopropane) | Exclusively Axial at -78°C | Axial | rsc.org |

This table illustrates the energetic preference (A-value) for a substituent to be in the equatorial position in a cyclohexane ring. A higher A-value indicates a stronger preference for the equatorial position. The surprising axial preference for bulky groups in the presence of a spirocyclopropane ring is also shown.

Spectroscopic and Diffraction Studies for Structural Elucidation and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformation

NMR spectroscopy is the most powerful tool for determining the detailed structure of 3-tert-butylcyclohex-3-en-1-ol in solution. It provides insights into the carbon framework, the environment of each proton, and the molecule's preferred three-dimensional shape.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the molecular structure of this compound. The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons, while the ¹³C NMR spectrum reveals the number of non-equivalent carbons and their electronic environment.

In the ¹H NMR spectrum, the signal for the proton on the hydroxyl-bearing carbon (CH-OH) is a key diagnostic peak. The protons on the double bond (vinylic protons) appear in a distinct downfield region. The large tert-butyl group gives rise to a characteristic sharp singlet, integrating to nine protons. The remaining methylene (B1212753) protons on the cyclohexene (B86901) ring exhibit complex splitting patterns due to their diastereotopic nature and coupling to adjacent protons.

The ¹³C NMR spectrum confirms the presence of ten carbon atoms. The carbons of the double bond and the carbon attached to the hydroxyl group resonate at lower field, while the aliphatic carbons of the ring and the tert-butyl group appear at higher field. The combination of ¹H and ¹³C NMR, often supplemented with 2D NMR techniques like COSY and HSQC, allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the constitution of the molecule.

Table 1: Representative NMR Data for 3-tert-Butylcyclohex-2-en-1-ol (B14502624) Note: Data for the 2-en isomer is provided for illustrative purposes of typical shifts in a similar chemical environment.

| Assignment | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |

| =CH | 5.57 (m) | 127.7 (CH) |

| C=C-tBu | - | 167.7 (C) |

| CH-OH | 4.01 (br s) | 69.3 (CH) |

| C(CH₃)₃ | - | 26.8 (C) |

| C(CH₃)₃ | 0.85 (s) | 25.8 (3 x CH₃) |

| Ring CH₂ | 1.4-2.1 (m) | 18.0, 23.1, 34.4 (CH₂) |

Deuterium (B1214612) (²H) labeling is a sophisticated technique used to trace reaction pathways and assign complex NMR signals. umich.edu By selectively replacing a proton with a deuterium atom, chemists can follow the fate of specific atoms during a reaction. For instance, studying the acid-catalyzed rearrangement of this compound could involve preparing a deuterated analogue. The position of the deuterium label in the product, as determined by ²H NMR or by its absence in the ¹H NMR spectrum, can provide definitive evidence for or against proposed mechanisms, such as 1,2-hydride shifts. researchgate.net

Furthermore, deuterium substitution simplifies ¹H NMR spectra by removing the signal of the replaced proton and eliminating its coupling to neighboring protons. This decoupling effect can be invaluable in assigning signals in conformationally complex regions of the spectrum. The synthesis of isotopically labeled compounds, for example by the reduction of a ketone precursor with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄), is a key step in these studies. mdpi.com

At room temperature, the cyclohexene ring of this compound is in rapid conformational flux. Low-temperature NMR spectroscopy is a critical technique for slowing this interconversion, allowing for the direct observation of individual conformers. nih.govucl.ac.uk As the temperature is lowered, the rate of ring flipping decreases, and the averaged signals observed at room temperature resolve into separate sets of signals for each populated conformer. nih.gov

By integrating the distinct signals of the axial and equatorial conformers at a temperature where their exchange is slow on the NMR timescale (e.g., -78 °C), their relative populations can be determined. rsc.org This allows for the calculation of the free energy difference (ΔG°) between the conformers, providing quantitative insight into their relative stabilities. Studies on related tert-butyl-substituted cyclohexanes have shown that while the tert-butyl group has a strong preference for the equatorial position in most cases, steric or electronic effects from other substituents can lead to surprising conformational preferences, sometimes favoring an axial orientation. rsc.org

Use of Deuterium Labeling in Mechanistic and Stereochemical Studies

Infrared (IR) and Mass Spectrometry (MS) in Reaction Monitoring and Product Characterization

IR spectroscopy and mass spectrometry are rapid and sensitive methods used to identify functional groups and determine the molecular weight of this compound.

Infrared (IR) spectroscopy is used to identify the key functional groups within the molecule. The presence of a hydroxyl group is confirmed by a characteristic broad absorption band in the region of 3200-3600 cm⁻¹. A medium-intensity peak around 1650 cm⁻¹ indicates the C=C stretching of the alkene. The C-O stretch of the alcohol typically appears in the 1050-1150 cm⁻¹ region. mdpi.com These characteristic bands are useful for monitoring reactions, for example, the disappearance of the hydroxyl band would indicate its conversion to another functional group.

Mass Spectrometry (MS) provides the molecular weight and information about the molecule's fragmentation pattern. For this compound (C₁₀H₁₈O, Molar Mass: 154.25 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 154. Common fragmentation pathways include the loss of a water molecule (H₂O) from the alcohol, leading to a peak at m/z 136 (M-18), and the cleavage of the bulky tert-butyl group, resulting in a prominent peak at m/z 97 (M-57).

Table 2: Key Spectroscopic Data for Characterization

| Technique | Feature | Expected Value/Region |

| IR Spectroscopy | O-H stretch (alcohol) | 3200-3600 cm⁻¹ (broad) |

| IR Spectroscopy | C=C stretch (alkene) | ~1650 cm⁻¹ (medium) |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z 154 |

| Mass Spectrometry | Fragmentation (Loss of H₂O) | m/z 136 |

| Mass Spectrometry | Fragmentation (Loss of C₄H₉) | m/z 97 |

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

While NMR provides conformational data in solution, X-ray crystallography offers an exact picture of the molecule's structure in the solid state. This technique requires a suitable single crystal of the compound or a derivative. The resulting three-dimensional model provides precise measurements of bond lengths, bond angles, and torsional angles, unambiguously establishing the relative and absolute stereochemistry.

For a chiral molecule like this compound, crystallographic analysis of a single enantiomer or a derivative containing a known stereocenter can determine its absolute configuration. Studies on sterically hindered tert-butylcyclohexene derivatives have revealed that significant strain can force the ring into conformations like a "sofa" or "twist-boat" instead of a simple half-chair. researchgate.net In some highly strained systems, the bulky tert-butyl group has been observed to occupy a pseudo-axial position in the crystal lattice, a conformation that might be energetically unfavorable in solution but is captured in the solid state. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that is exclusively sensitive to species with unpaired electrons, such as free radicals. bhu.ac.inwikipedia.org While this compound itself is not ESR-active, this technique is invaluable for studying reactions that may involve radical intermediates.

For example, if this compound undergoes a reaction initiated by radical species, such as addition to the double bond or hydrogen abstraction, ESR can be used to detect and identify the transient radicals formed. Often, these radicals are too short-lived to observe directly. In such cases, "spin trapping" is employed, where a spin trap molecule (e.g., N-tert-butyl-α-phenylnitrone, PBN) reacts with the transient radical to form a more stable and persistent radical adduct. nih.gov The ESR spectrum of this adduct provides information about the structure of the original, short-lived radical, thereby offering crucial mechanistic insight. dgk-ev.de

Computational Chemistry and Theoretical Modeling of 3 Tert Butylcyclohex 3 En 1 Ol Systems

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry, offering a balance between accuracy and computational cost. It is widely used to study the geometric and energetic properties of cyclic and acyclic systems. researchgate.net

Determination of Relative Energies of Conformers and Transition States

DFT calculations are instrumental in determining the relative stabilities of different conformers (spatial arrangements of a molecule) and the energies of transition states, which are the high-energy structures that connect reactants and products. acs.orgacs.org By calculating the energies of various chair, boat, and twist-boat conformations of substituted cyclohexanes, the most stable conformers can be identified. For instance, in substituted cyclohexanes, the preference for a substituent to be in an equatorial or axial position is quantified by the A-value, which represents the Gibbs free energy difference between the two conformers. ethz.ch DFT calculations, often using functionals like M06-2X with a suitable basis set such as 6-311++G(2d,2p), can predict these A-values with considerable accuracy. researchgate.netrsc.org

Experimental validation of these computational results is often achieved through techniques like low-temperature NMR spectroscopy, which can distinguish between different conformers. researchgate.netrsc.org For example, studies on spirocyclopropane-substituted cyclohexanes have shown that DFT calculations can accurately predict the unusual preference for bulky groups like tert-butyl to occupy the axial position, a phenomenon corroborated by NMR experiments at low temperatures. researchgate.netrsc.org

The following table showcases a comparison of calculated and experimental A-values for various substituents, highlighting the accuracy of DFT methods.

Table 1: Comparison of Calculated and Experimental A-values (in kcal/mol)

| Substituent | Calculated A-value (DFT) | Experimental A-value (NMR) |

|---|---|---|

| Methyl | -0.46 | -0.46 |

| Isopropyl | < -1.5 | Not Observed (Axial favored) |

| tert-Butyl | -2.00 | < -1.5 |

Data sourced from studies on substituted spirocyclopropanes, demonstrating the predictive power of DFT for conformational preferences. researchgate.netrsc.org

Prediction of Reaction Pathways and Site-Selectivity

DFT calculations are crucial for mapping out potential reaction pathways and predicting the site-selectivity of chemical reactions. acs.orgnih.gov By calculating the energies of reactants, transition states, and products, the most favorable reaction mechanism can be elucidated. This is particularly important in understanding reactions on complex molecules with multiple potential reaction sites.

For example, in the oxidation of substituted cyclohexanes, DFT can help predict which C-H bond is most likely to be functionalized. acs.orgacs.org The site-selectivity is often governed by a combination of steric and electronic factors. acs.org Bulky groups like the tert-butyl group can sterically hinder attack at adjacent positions, directing the reaction to more accessible sites. acs.org Computational studies on the decatungstate-catalyzed C-H functionalization of tert-butylcyclohexane (B1196954) have shown that the reaction occurs preferentially at the C3 and C4 positions, as the C1 and C2 positions are shielded by the bulky tert-butyl group. acs.org

Evaluation of Stereoselectivity in Chemical Reactions

Stereoselectivity, the preference for the formation of one stereoisomer over another, is a critical aspect of organic synthesis. windows.netiranchembook.ir DFT calculations can provide valuable insights into the origins of stereoselectivity by modeling the transition states leading to different stereoisomeric products. researchgate.netresearchgate.net The difference in the activation energies of these transition states determines the stereochemical outcome of the reaction.

For instance, in the epoxidation of allylic alcohols like 2-cyclohexen-1-ol (B1581600), the hydroxyl group can direct the oxidizing agent to one face of the double bond, leading to a syn-epoxide. researchgate.net DFT calculations on the epoxidation of 2-cyclohexen-1-ol with peroxy acids have shown that the transition state leading to the syn-epoxide is stabilized by a hydrogen bond between the hydroxyl group of the alcohol and the incoming peroxy acid. researchgate.net This stabilization lowers the activation energy for the syn-attack, explaining the experimentally observed high syn-selectivity. researchgate.net

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration

While DFT is powerful, exploring the entire conformational space of a flexible molecule can be computationally expensive. Molecular mechanics (MM) methods offer a faster alternative for conformational searches. liverpool.ac.uk MM methods use a classical "ball-and-spring" model to describe molecules, allowing for rapid calculation of energies for a large number of conformers. liverpool.ac.uk

A common workflow involves an initial broad conformational search using a fast MM method, followed by higher-level calculations (like DFT) on the low-energy conformers identified. acs.org Molecular dynamics (MD) simulations, which simulate the movement of atoms over time, can also be used to explore the conformational landscape and understand the dynamic behavior of molecules in solution. mdpi.com

Quantum Mechanical Calculations to Elucidate Electronic Effects (e.g., Hyperconjugation)

Quantum mechanical (QM) calculations, including DFT, are essential for understanding the electronic effects that influence molecular structure and reactivity. researchgate.net One such effect is hyperconjugation, which involves the interaction of filled orbitals with adjacent empty or partially filled orbitals.

In cyclohexyl systems, hyperconjugative interactions can influence conformational preferences. researchgate.net For example, the preference for an equatorial orientation of a substituent can be partially attributed to stabilizing hyperconjugative interactions between axial C-H bonds on the ring and the substituent's orbitals. researchgate.net Natural Bond Orbital (NBO) analysis, a method often used in conjunction with QM calculations, can quantify these interactions and provide a deeper understanding of their role in molecular stability. researchgate.net

Solvation Models in Computational Studies (e.g., SMD)

Reactions are typically carried out in a solvent, and it is crucial to account for solvent effects in computational models. Solvation models are used to approximate the influence of the solvent on the solute's geometry, energetics, and reactivity. rsc.orgnih.gov

One widely used implicit solvation model is the SMD (Solvation Model based on Density) model. rsc.org In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. The SMD model has been shown to provide accurate solvation energies for a wide range of solvents. rsc.orgutwente.nl For example, DFT calculations employing the SMD model with acetone (B3395972) as the solvent have been successfully used to predict the conformational preferences of substituted cyclohexanes in solution. researchgate.netrsc.org

Derivatives, Analogues, and Research Applications of 3 Tert Butylcyclohex 3 En 1 Ol As a Synthetic Building Block

Synthesis of Novel Cyclohexenol (B1201834) Derivatives with Modified Functionality

The functionalization of the 3-tert-butylcyclohex-3-en-1-ol backbone allows for the synthesis of a diverse range of derivatives with tailored properties. The hydroxyl and alkene moieties serve as key handles for introducing new functional groups and for constructing more complex molecular frameworks.

Stereoselective reactions are crucial in modifying the cyclohexenol core to control the spatial arrangement of substituents, which is paramount for applications in areas like asymmetric catalysis and medicinal chemistry. For instance, the diastereoselective synthesis of various cyclohexenol derivatives has been achieved through carefully controlled reaction conditions. One notable example is the stereoselective aziridination of cyclic allylic alcohols. The reaction of 3-tert-butylcyclohex-2-en-1-ol (B14502624) with chloramine-T, a source of nitrene, proceeds with a degree of diastereoselectivity, influenced by the directing effect of the allylic hydroxyl group. rsc.org This highlights the potential to introduce nitrogen-containing functionalities with specific stereochemistry.

Furthermore, the allylic position of the cyclohexene (B86901) ring is amenable to functionalization. For example, the indium-promoted coupling of N-tert-butanesulfinyl imines with allylic bromides derived from related cyclohexene systems demonstrates a method for carbon-carbon bond formation with stereocontrol. core.ac.uk Such methodologies can be adapted to synthesize functionalized derivatives of this compound, expanding the library of available building blocks.

The table below summarizes examples of reactions used to introduce new functionalities into cyclohexenol systems, which are applicable to this compound.

| Reaction Type | Reagents | Product Functionality | Reference |

| Stereoselective Aziridination | Chloramine-T | Aziridine (B145994) | rsc.org |

| Indium-Promoted Allylation | Allylic Bromide, Indium | Homoallylic Amine | core.ac.uk |

| Dihydroxylation | Osmium Tetroxide | Diol | researchgate.net |

| Epoxidation | m-CPBA | Epoxide | mdpi.com |

These functionalization strategies provide access to a wide array of novel cyclohexenol derivatives, each with the potential for unique applications in various fields of chemical research.

Development of Cyclohexenol-Derived Scaffolds for Advanced Materials Research

The rigid and well-defined three-dimensional structure of the cyclohexenol ring system makes it an attractive scaffold for the development of advanced materials. While specific research on polymers derived directly from this compound is not extensively documented, the principles of polymer chemistry suggest its potential utility. The hydroxyl group can serve as an initiation site for ring-opening polymerization or as a functional handle for incorporation into polyesters and polyurethanes.

The synthesis of polyamides containing amino acid moieties has been reported, demonstrating the creation of biodegradable materials with specific thermal properties. researchgate.net By analogy, functionalized derivatives of this compound, such as amino- or carboxyl-substituted variants, could be synthesized and polymerized to create novel biomaterials. The bulky tert-butyl group would be expected to influence the physical properties of the resulting polymers, such as their thermal stability, solubility, and morphology.

Moreover, the modification of polycondensates to increase their molecular weight is an area of active research. google.com.na Cyclohexenol-derived monomers could potentially be incorporated into existing polymer chains to modify their properties or to create entirely new classes of materials with tailored characteristics for specific applications.

Application as Chiral Auxiliaries or Ligands in Asymmetric Catalysis

The chiral nature of this compound and its derivatives makes them promising candidates for use as chiral auxiliaries or ligands in asymmetric catalysis. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis in order to control the stereochemical outcome of the reaction.

While direct applications of this compound as a chiral auxiliary are not widely reported, the synthesis of chiral phosphine (B1218219) ligands from related terpene-derived scaffolds like myrtenal (B1677600) and caryophyllene (B1175711) has been demonstrated. researchgate.net These ligands have been used in metal-catalyzed asymmetric oxidation reactions. The synthetic principles used in these cases could be applied to this compound to generate novel chiral phosphine ligands. The bulky tert-butyl group would likely impart unique steric and electronic properties to the resulting metal complexes, potentially leading to high levels of enantioselectivity in catalytic reactions. sigmaaldrich.comambeed.combldpharm.com

The development of chiral salen-metal complexes for asymmetric catalysis is another area of interest. bohrium.com These versatile catalysts have been used in a variety of stereoselective transformations. It is conceivable that chiral diamine or dialdehyde (B1249045) derivatives of this compound could be synthesized and used to prepare novel chiral salen ligands.

The table below outlines the classes of chiral ligands and their potential applications in asymmetric catalysis, which could be explored using this compound as a starting scaffold.

| Ligand Class | Potential Synthetic Precursor from this compound | Potential Catalytic Application |

| Chiral Phosphines | Phosphino-substituted cyclohexenol derivatives | Asymmetric Hydrogenation, Cross-Coupling |

| Chiral Salens | Diamine or dialdehyde derivatives of cyclohexenol | Asymmetric Epoxidation, Cyclopropanation |

| Chiral Amino Alcohols | Amino-functionalized cyclohexenol derivatives | Asymmetric Alkylation, Reduction |

The exploration of this compound in this context could lead to the discovery of new and efficient catalysts for the synthesis of enantiomerically pure compounds, which are of great importance in the pharmaceutical and fine chemical industries. acs.orgacs.org

Investigation of Cyclohexenol Derivatives in Chemical Biology (e.g., as Enzyme Inhibitor Precursors)

The structural motifs present in derivatives of this compound are of interest in the field of chemical biology, particularly in the design of enzyme inhibitors. The specific three-dimensional arrangement of functional groups on the cyclohexene scaffold can facilitate binding to the active sites of enzymes, leading to the modulation of their activity.

Research has shown that certain 7-azaindole (B17877) derivatives bearing a substituted cyclohexenyl group can act as inhibitors of c-Jun N-terminal kinase (JNK), a protein implicated in various inflammatory diseases and cancer. google.com This suggests that the cyclohexene framework can serve as a suitable scaffold for positioning pharmacophoric groups in a manner that allows for effective enzyme inhibition.

Furthermore, monocyclic quinones derived from related structures, such as 1-methylcyclohex-2-en-1-ol, have been investigated as catalytic inhibitors of topoisomerase II, an enzyme crucial for DNA replication and a target for anticancer drugs. scispace.com The synthesis of quinone derivatives from this compound could lead to new compounds with potential antiproliferative activity.

The esterification of secondary metabolites, including those with cyclic alcohol moieties, has been shown to be a viable strategy for modifying their biological activity. medcraveonline.com Enzymatic catalysis, for instance using lipases, can be employed to create ester derivatives of this compound. These derivatives could then be screened for a variety of biological activities, including enzyme inhibition.

The following table presents examples of enzyme classes and the potential for developing inhibitors based on the this compound scaffold.

| Enzyme Target | Potential Inhibitor Scaffold | Rationale | Reference |

| c-Jun N-terminal kinase (JNK) | Azaindole-substituted cyclohexene | Mimicking known inhibitor structures | google.com |

| Topoisomerase II | Cyclohexenyl-substituted quinone | Analogy to existing monocyclic quinone inhibitors | scispace.com |

| Various Hydrolases | Ester derivatives of cyclohexenol | Modification of biological activity through esterification | medcraveonline.com |

The systematic synthesis and biological evaluation of a library of derivatives based on this compound could uncover novel and potent enzyme inhibitors with therapeutic potential.

Exploration of Related Polycyclic and Heterocyclic Systems Derived from Cyclohexenols

The cyclohexene ring of this compound is a versatile platform for the construction of more complex polycyclic and heterocyclic systems. Intramolecular cyclization reactions, in particular, can be employed to build fused or bridged ring systems with a high degree of stereocontrol.

One of the most explored areas is the synthesis of bicyclo[3.3.1]nonane derivatives. researchgate.netrsc.orgichem.mdsioc-journal.cn These bridged bicyclic compounds are found in a number of natural products and have interesting biological activities. Synthetic routes to the bicyclo[3.3.1]nonane core often involve intramolecular aldol (B89426) or Michael addition reactions starting from appropriately functionalized cyclohexanone (B45756) or cyclohexenone precursors. rsc.org Derivatives of this compound could be readily converted to such precursors, opening up pathways to novel, sterically hindered bicyclo[3.3.1]nonane systems.

The synthesis of heterocyclic systems is also a promising avenue. The intramolecular bromo-amidation and dibromination-cyclization of N-acylcyclohex-3-en-1-amines have been studied for the synthesis of 7-azanorbornanes, which are bicyclic amines of interest as potential glycosidase inhibitors. researchgate.net The Prins-type cyclization of unsaturated alcohols with aldehydes is a powerful method for constructing oxygen-containing heterocycles, such as 3-oxabicyclo[3.3.1]nonene derivatives. researchgate.net This reaction, when applied to derivatives of this compound, could lead to the formation of novel oxa- and azabicyclic compounds. scholaris.ca

The table below provides an overview of the types of polycyclic and heterocyclic systems that can be accessed from cyclohexenol-based starting materials.

| Ring System | Synthetic Strategy | Potential Precursor from this compound |

| Bicyclo[3.3.1]nonane | Intramolecular Aldol/Michael Addition | Functionalized cyclohexanone/cyclohexenone |

| 7-Azanorbornane | Intramolecular Bromo-amidation | N-Acyl-3-aminocyclohexene |

| Oxabicyclo[3.3.1]nonene | Prins-type Cyclization | Cyclohexenol derivative and an aldehyde |

| Nitrogen Heterocycles | C-H Functionalization/C-C Cleavage | Pyridine-annulated cyclohexene |

The exploration of these synthetic routes starting from this compound is expected to yield a rich variety of novel polycyclic and heterocyclic compounds with potential applications in medicinal chemistry and materials science. acs.org

Q & A

Q. What are the most reliable synthetic routes for 3-tert-Butylcyclohex-3-en-1-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via transmetallation of organotin intermediates followed by aldehyde addition, as demonstrated in analogous cyclohexenol derivatives . Key steps include:

- Using tributyl- or triphenyl-stannanes to generate allyltin trichloride intermediates.

- Reacting intermediates with aldehydes under controlled temperatures (0–25°C) to favor (Z)-configured products.

- Optimizing solvent polarity (e.g., dichloromethane) and stoichiometry to enhance stereoselectivity.

Characterization via - and -NMR is critical to confirm regiochemistry and purity .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

- Methodological Answer : Combine 1D/2D NMR and IR spectroscopy for unambiguous assignment:

- -NMR : Look for characteristic olefinic proton signals (δ 5.2–5.8 ppm) and tert-butyl group protons (δ 1.0–1.3 ppm).

- -NMR : Confirm sp-hybridized carbons (δ 120–140 ppm) and hydroxyl-bearing carbon (δ 60–70 ppm).

- IR : A broad O-H stretch (~3200–3600 cm) and C=C stretch (~1650 cm) .

Cross-reference data with computational predictions (e.g., DFT calculations) for validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to minimize inhalation risks, as cyclohexenol derivatives may release volatile byproducts.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Inquiries

Q. How can conflicting spectroscopic data for this compound be resolved during structural elucidation?

- Methodological Answer : Apply triangulation using complementary techniques:

- DEPT-135 NMR : Differentiate CH, CH, and CH groups to resolve overlapping signals.

- COSY/HSQC : Map proton-proton and proton-carbon correlations to assign stereochemistry .

- Mass Spectrometry (HRMS) : Confirm molecular formula (CHO) and rule out impurities.

Compare results with literature data for analogous compounds (e.g., 3-methylbut-3-en-1-ol derivatives) .

Q. What experimental strategies can mitigate stereochemical ambiguity in the synthesis of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) to enforce enantioselectivity.

- Asymmetric Catalysis : Use transition-metal catalysts (e.g., Ru or Rh complexes) for kinetic resolution .

- Low-Temperature Crystallization : Isolate diastereomeric intermediates via fractional crystallization.

Monitor progress using polarimetry or chiral HPLC .

Q. How do computational methods enhance the understanding of this compound’s reactivity?

- Methodological Answer :

- DFT Calculations : Model transition states to predict regioselectivity in electrophilic additions (e.g., epoxidation).

- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability (e.g., chair vs. boat cyclohexene rings).

- NMR Chemical Shift Prediction : Validate experimental data using software like Gaussian or ACD/Labs .

Q. What methodologies are effective in analyzing environmental degradation pathways of this compound?

- Methodological Answer :

- Photolysis Studies : Expose the compound to UV light (λ = 254–365 nm) and monitor degradation via GC-MS.

- Hydrolysis Kinetics : Test stability in aqueous buffers (pH 3–11) at 25–50°C, quantifying products via HPLC.

- Microbial Degradation : Use soil slurry assays with LC-MS/MS to identify metabolites .

Data Contradiction & Validation

Q. How should researchers address discrepancies between experimental and theoretical NMR data for this compound?

- Methodological Answer :

- Error Source Analysis : Check for solvent effects (e.g., deuterated chloroform vs. DMSO), concentration, and temperature.

- Cross-Validation : Compare with IR (functional groups) and X-ray crystallography (absolute configuration).

- Collaborative Reproducibility : Share raw data with peer labs to rule out instrumentation bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.